Manzamenone A

Description

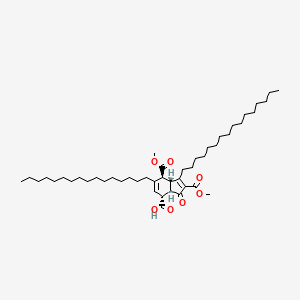

Structure

2D Structure

Properties

Molecular Formula |

C46H78O7 |

|---|---|

Molecular Weight |

743.1 g/mol |

IUPAC Name |

(3aS,4R,7S,7aR)-1,6-dihexadecyl-2,7-bis(methoxycarbonyl)-3-oxo-3a,4,7,7a-tetrahydroindene-4-carboxylic acid |

InChI |

InChI=1S/C46H78O7/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-35-38(44(48)49)41-40(39(36)45(50)52-3)37(42(43(41)47)46(51)53-4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35,38-41H,5-34H2,1-4H3,(H,48,49)/t38-,39-,40+,41-/m1/s1 |

InChI Key |

PWDHXWGBBXDGQO-PRURZLHWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC1=C[C@H]([C@@H]2[C@H]([C@@H]1C(=O)OC)C(=C(C2=O)C(=O)OC)CCCCCCCCCCCCCCCC)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC(C2C(C1C(=O)OC)C(=C(C2=O)C(=O)OC)CCCCCCCCCCCCCCCC)C(=O)O |

Synonyms |

manzamenone A |

Origin of Product |

United States |

Discovery, Origin, and Isolation Methodologies of Manzamenone a

Discovery and Initial Reporting of Manzamenone A

This compound belongs to a larger family of bioactive polyketides known as manzamenones. These compounds are characterized as atypical fatty acid derivatives. scirp.orgsciencepublishinggroup.com The initial discovery and reporting of manzamenones, including this compound, stemmed from research focused on identifying novel bioactive metabolites from marine organisms. researchgate.netbiomolther.org These compounds were first isolated from marine sponges and were noted for their unique chemical structures, often featuring a bicyclic or spiro core with attached long hydrocarbon chains. sciencepublishinggroup.comscirp.org

The manzamenone family includes a variety of derivatives, such as dimeric and trimeric fatty acid derivatives. researchgate.netnih.gov The core structure of many manzamenones, including this compound, is based on a bicyclo[4.3.0]nonane skeleton. scirp.orgsciencepublishinggroup.com The discovery of these compounds has been a part of a broader effort to explore the chemical diversity of marine invertebrates and their potential for yielding new therapeutic agents. thieme-connect.com

Marine Sponge Genera as Bioproducers: Focus on Plakortis spp.

The primary biological sources of this compound and its related compounds are marine sponges of the genus Plakortis. researchgate.netresearchgate.netnih.gov These sponges are recognized as prolific producers of a wide array of oxygenated polyketides, cyclic peroxides, and other structurally diverse secondary metabolites. mdpi.comacs.org Sponges of the family Plakinidae, to which Plakortis belongs, are particularly known for their ability to synthesize these unique chemical structures. acs.org

Species such as Plakortis simplex, Plakortis halichondrioides, and other Plakortis species collected from various marine environments, including the Caribbean and the Okinawan Sea, have been identified as sources of manzamenones. nih.govmdpi.commdpi.com The production of these compounds is believed to be a form of chemical defense for the sponges, which are sessile organisms and lack physical means of protection against predators. biomolther.org The consistent isolation of manzamenones from Plakortis sponges highlights the crucial role of this genus in the biosynthesis of this class of marine natural products. researchgate.net

| Sponge Genus | Notable Metabolites |

| Plakortis | Manzamenones, Plakortin, Cyclic Peroxides |

| Plakinastrella | Cyclic Peroxides and related metabolites |

Advanced Isolation and Purification Techniques for this compound and Related Metabolites

The isolation and purification of this compound and its analogs from the crude extracts of Plakortis sponges require a combination of advanced chromatographic techniques. The general process begins with the extraction of the sponge material using organic solvents. researchgate.net

The subsequent separation of the complex mixture of metabolites is typically achieved through a series of chromatographic steps. These methods include:

Vacuum Flash Chromatography: Often used as an initial separation step to fractionate the crude extract based on polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC): A critical technique for the fine purification of individual compounds. researchgate.netjocpr.com Normal-phase HPLC is frequently employed to separate the manzamenones from other components within the fractions obtained from flash chromatography. researchgate.net

Column Chromatography: A fundamental preparative technique used for the separation and purification of natural products based on their differential adsorption to a stationary phase. hilarispublisher.com

Thin-Layer Chromatography (TLC): Utilized for monitoring the progress of separation and for the initial analysis of fractions. hilarispublisher.com

The structure of the isolated compounds, including this compound, is then determined through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.govnih.gov

| Technique | Purpose in this compound Isolation |

| Solvent Extraction | Initial removal of organic compounds from the sponge |

| Vacuum Flash Chromatography | Preliminary fractionation of the crude extract |

| High-Performance Liquid Chromatography (HPLC) | Final purification of this compound |

| Spectroscopic Analysis (NMR, MS) | Structural elucidation of the purified compound |

Chemical Synthesis of Manzamenone a and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of Manzamenone A suggests a convergent and biomimetically inspired approach. The core strategy hinges on recognizing the molecule as a dimer, logically leading to a disconnection of the central bicyclic core.

The key disconnection points are:

Retro-Diels-Alder Reaction: The cyclohexene (B86901) ring within the tetrahydroindenone core strongly implies a [4+2] cycloaddition as the key ring-forming step. This leads to the disconnection of the dimer into two identical monomeric units. rsc.orgresearchgate.net

Retro-Dieckmann Condensation: The β-keto ester functionality within the cyclopentane (B165970) ring points towards a Dieckmann or retro-Dieckmann transformation. researchgate.netuni-giessen.de

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Resulting Precursor(s) | Rationale |

| Retro-[4+2] Cycloaddition (Diels-Alder) | Two molecules of a cyclopentadiene (B3395910) intermediate | The central cyclohexene ring is a classic adduct of a Diels-Alder reaction. rsc.orgresearchgate.net |

| Dehydration | Untenone A | The cyclopentadiene intermediate is proposed to form via dehydration of Untenone A. rsc.orgresearchgate.net |

| Retro-Dieckmann Reaction | Dimerized intermediate before ring opening | The final structural arrangement is achieved through a retro-Dieckmann reaction. researchgate.netuni-giessen.de |

Total Synthesis Approaches to this compound

The total synthesis of this compound has been successfully achieved, most notably through approaches that mirror its proposed natural formation.

The most prominent synthetic routes toward this compound are biomimetic, meaning they mimic the proposed biosynthetic pathway. rsc.orgwikipedia.org Whitehead and coworkers demonstrated a pivotal synthesis based on the hypothesis that this compound is a homodimer of Untenone A. rsc.org This approach stands in contrast to initial speculations that considered a hetero-bimolecular cycloaddition between Untenone A and a different diene. rsc.org

The biomimetic synthesis involves a "one-pot" conversion where the key precursor, Untenone A, undergoes a cascade of reactions to form this compound. researchgate.net This process highlights the concept of chemical predisposition, where the inherent reactivity of a substrate is exploited to achieve a complex transformation efficiently. rsc.org Improved procedures have since been developed using surfactant catalysts in an aqueous medium to optimize the reaction, making it more reliable and higher yielding. researchgate.netthieme-connect.com

The cornerstone of this compound synthesis is a [4+2] cycloaddition, specifically a homo-Diels-Alder dimerization. rsc.orgrsc.org The reaction sequence is initiated by heating Untenone A, which induces dehydration to form a highly reactive, anti-aromatic cyclopentadiene intermediate. rsc.org This intermediate then rapidly undergoes a [4+2] homo-dimerization to yield an endo-adduct. rsc.org This cycloaddition is a fundamental reaction for creating the six-membered ring of the Manzamenone core. iitk.ac.inebsco.com The process is completed by a subsequent retro-Dieckmann reaction to afford this compound. researchgate.netuni-giessen.de

The key steps are:

Dehydration: Untenone A loses a molecule of water to form a cyclopentadienone intermediate. researchgate.net

Diels-Alder Dimerization: Two molecules of the cyclopentadienone intermediate react in a [4+2] cycloaddition to form the bicyclic core. rsc.orgresearchgate.net

Retro-Dieckmann Reaction: The resulting dimer undergoes a ring-opening retro-Dieckmann reaction to give the final structure of this compound. researchgate.netuni-giessen.de

This cascade process, converting Untenone A to this compound, has been achieved in yields of up to 48% by heating a neat sample, and has been improved to 70-80% using surfactant catalysis in water. rsc.orgthieme-connect.com

Untenone A is the central precursor in the biomimetic total synthesis of this compound. rsc.orgrsc.org Its isolation from the same marine sponge, Plakortis sp., provided crucial evidence supporting the proposed biosynthetic pathway involving a [4+2] cycloaddition. researchgate.net

The synthesis of Untenone A itself has been a key focus. Whitehead developed a biomimetic synthesis of racemic Untenone A by generating a postulated biosynthetic intermediate in situ, which then undergoes a Dieckmann condensation. rsc.org Other total syntheses of Untenone A have also been accomplished by researchers like Takeda, Asami, and Yamada, typically involving the modification of 5-membered carbocycles. rsc.org The availability of synthetic Untenone A was pivotal for studying its reactivity and ultimately elucidating the biosynthesis of the entire Manzamenone family of compounds. rsc.orgnih.gov

Achieving correct stereochemical control is a significant challenge in the synthesis of complex natural products like this compound. rsc.orgrsc.orgresearchgate.net The Diels-Alder dimerization step creates multiple new stereogenic centers, and controlling their relative configuration is crucial. chemistrydocs.com

Initially, the reported structure of this compound was assigned based on spectroscopic data. However, synthetic studies, particularly those involving the preparation of analogues with shorter alkyl chains, led to a revision of the molecule's relative stereostructure. researchgate.net Through a combination of NMR data and X-ray crystallography of synthetic analogues, it was proposed that the acyl group at the C2 position is on the α-face, while the acyl group at the C5 position is on the β-face. researchgate.net

The stereochemical outcome of key reactions like the Diels-Alder cycloaddition is governed by kinetic and thermodynamic factors, as well as the inherent conformational preferences of the reacting molecules. inflibnet.ac.in The challenge lies in designing synthetic conditions that favor the formation of the desired diastereomer with high selectivity. cardiff.ac.ukwikipedia.org

Strategic Use of Precursor Molecules (e.g., Untenone A)

Synthetic Routes to this compound Analogues and Derivatives

The development of efficient synthetic routes to this compound has enabled the preparation of numerous analogues and derivatives for biological testing. rsc.orgchemistrydocs.comnih.gov These syntheses often follow a divergent approach, using the established biomimetic strategy to create variations of the natural product structure. researchgate.netnih.gov

For example, analogues with shorter alkyl chains have been synthesized to facilitate structural studies like X-ray crystallography. researchgate.net Other modifications include the synthesis of Manzamenones C and F, which are esters of this compound. researchgate.net A cyclopropyl (B3062369) analogue of 4-O-methylthis compound has also been prepared, demonstrating the utility of the synthetic route for creating unnatural derivatives with potentially interesting biological profiles. researchgate.netthieme-connect.com An array of novel analogues of the manzamenones have shown potent inhibition of DNA polymerases alpha and beta. nih.gov

Development of Novel Synthetic Methodologies Inspired by this compound

The intricate and unique molecular architecture of this compound has served as a significant impetus for the development of novel synthetic methodologies. rsc.org Chemists, inspired by the likely biogenetic pathways of this marine oxylipin, have engineered synthetic strategies that not only achieve the total synthesis of the natural product and its analogues but also expand the toolkit of modern organic chemistry. researchgate.netfindaphd.com These efforts have led to innovative reaction cascades and strategies for constructing complex molecular frameworks from relatively simple precursors. rroij.com

A cornerstone of the methodologies inspired by this compound is the exploitation of its presumed biosynthetic origin. researchgate.net Research in this area has focused on mimicking the natural formation process, leading to highly efficient and elegant synthetic routes. A pivotal development was a biomimetic synthesis that demonstrated the conversion of untenone A, a related cyclopentenone, into this compound. rsc.orgrsc.org This transformation is a remarkable one-pot sequence involving a dehydration, a Diels-Alder dimerization, and a retro-Dieckmann reaction. researchgate.netrsc.org This cascade strategy, which efficiently builds the complex core of this compound, showcases how bio-inspired thinking can lead to powerful and concise synthetic methods.

The study of this compound has also spurred investigations into the reactivity of highly unstable intermediates, such as cyclopentadienones. nih.gov These reactive species are believed to be involved in the biosynthesis of related natural products. researchgate.net For instance, research into the synthesis of chamaecypanone C, a natural product with a cyclopentadienone-derived structure, was prompted by the challenges and insights gained from this compound synthesis. nih.gov This led to the development of specific protocols, such as rhodium-catalyzed dehydrogenation, to generate reactive 2,4-diarylcyclopentadienones in situ for use in Diels-Alder cycloadditions. nih.gov Such methods represent a significant advancement in controlling and utilizing transient, high-energy intermediates in complex molecule synthesis.

Furthermore, the synthetic approaches developed for this compound have been adapted to create a diverse array of analogues. researchgate.net This divergent approach, starting from a common intermediate, allows for the systematic modification of the natural product's structure. This strategy is not only crucial for studying structure-activity relationships but also serves as a platform for refining and showcasing the robustness of the newly developed synthetic methodologies. The synthesis of various shorter alkyl chain analogues, for example, was achieved using the same bio-inspired reaction sequence, demonstrating the versatility of the method. researchgate.netrsc.org

The key synthetic transformations inspired by or developed through the study of this compound are summarized in the table below.

Table 1: Key Synthetic Reactions Inspired by this compound Synthesis

| Reaction Type | Description | Significance in Methodology Development |

|---|---|---|

| Biomimetic Cascade | A one-pot sequence involving dehydration, Diels-Alder dimerization, and a retro-Dieckmann reaction to convert untenone A to this compound. researchgate.netrsc.org | Demonstrates the power of bio-inspired synthesis to achieve molecular complexity efficiently and concisely. findaphd.com |

| Diels-Alder Cycloaddition | The cycloaddition of a reactive cyclopentadienone intermediate with a dienophile to form the core bicyclic structure. nih.gov | Advanced the use of unstable intermediates in controlled cycloaddition reactions for natural product synthesis. |

| In Situ Generation of Reactive Intermediates | Development of methods, like rhodium-catalyzed dehydrogenation, to form transient species such as cyclopentadienones. nih.gov | Provided new tools for accessing and utilizing highly reactive synthons that were previously difficult to handle. |

| Divergent Synthesis | Utilization of a common synthetic pathway to produce a variety of structural analogues of this compound. researchgate.net | Highlights the flexibility and applicability of the core synthetic strategy for creating compound libraries. |

Mentioned Chemical Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Untenone A |

Biosynthetic Investigations of Manzamenone a

Postulated Biogenetic Hypotheses for the Manzamenone Skeleton

The intricate bicyclo[4.3.0]nonane core structure of manzamenone A has prompted several plausible biogenetic hypotheses. Initially, it was proposed that the skeleton could be formed through a hetero-bimolecular [4+2] cycloaddition, also known as a Diels-Alder reaction, between untenone A, acting as the dienophile, and a corresponding diene. rsc.org The isolation of untenone A from the same Okinawan marine sponge, Plakortis sp., lent significant support to this theory, as it represents a key hypothetical precursor in the proposed biosynthetic pathway. researchgate.netacs.org

However, an alternative and now more widely accepted hypothesis suggests that manzamenones are, in fact, homodimers of untenone A. rsc.org This theory posits that two molecules of a cyclopentenone precursor, derived from fatty acids, undergo a dimerization process to form the characteristic manzamenone skeleton. rsc.orgresearchgate.net This hypothesis is substantiated by biomimetic synthesis studies where heating a synthetic version of untenone A led to the formation of this compound. rsc.org This successful synthesis, which mimics a plausible natural reaction, strongly indicates that the dimerization of a cyclopentenone monomer is a key step in the biosynthesis of this compound. rsc.orgresearchgate.net

Proposed Role of Fatty Acid Derivatives and Polyketide Pathways

The biosynthesis of this compound is believed to originate from fatty acid metabolism, specifically through the polyketide pathway. firsthope.co.inwikipedia.org Polyketides are a diverse class of natural products synthesized by the stepwise condensation of acetyl-CoA and malonyl-CoA extender units, a process catalyzed by polyketide synthases (PKSs). wikipedia.orgmdpi.com This pathway is responsible for generating a wide array of secondary metabolites in marine organisms. scribd.com

It has been proposed that 3,6-dioxo-4-docosenoic acid could be a universal key intermediate in the biosynthesis of both manzamenones and untenone A. researchgate.net This suggests that these molecules are closely related biosynthetically. The long alkyl chains characteristic of manzamenones are indicative of their fatty acid origin. researchgate.net The polyketide pathway provides the necessary carbon backbone, which then undergoes a series of modifications, including cyclization, to form the cyclopentenone precursor of this compound. firsthope.co.in The key difference between the standard fatty acid synthesis and the polyketide pathway that could lead to structures like manzamenones is the potential for isomerization of intermediates, which can generate the cis double bonds necessary for cyclization. researchgate.net

Mechanistic Theories of Cyclopentenone Formation and Dimerization

The formation of the central cyclopentenone ring and its subsequent dimerization are critical steps in the proposed biosynthesis of this compound. The cyclopentenone precursor, untenone A, is thought to be formed from a linear polyketide chain through a series of enzymatic reactions, including cyclization. rsc.orgfirsthope.co.in

The dimerization of the cyclopentenone monomer into the bicyclo[4.3.0]nonane skeleton of this compound is theorized to occur through a sequence of chemical transformations. researchgate.net One proposed mechanism involves the dehydration of untenone A to form a highly reactive cyclopentadienone intermediate. rsc.orgnih.gov This anti-aromatic species would then rapidly undergo a [4+2] homo-dimerization (a Diels-Alder reaction with itself) to yield an endo-adduct. rsc.org This is followed by a retro-Dieckmann fragmentation of the bridgehead carbonyl group, with the incorporation of a water molecule, to yield the final this compound structure. rsc.org This entire process has been demonstrated in a "one-pot" laboratory synthesis, providing strong evidence for this mechanistic theory. researchgate.net The propensity of the cyclopentenone precursor to undergo this dehydrative dimerization underscores this as a likely non-enzymatic, spontaneous step in the natural formation of manzamenones within the marine sponge. rsc.org

Experimental Approaches to Elucidating this compound Biosynthesis (e.g., Isotopic Labeling Studies)

Elucidating the precise biosynthetic pathway of marine natural products like this compound often relies on experimental techniques such as isotopic labeling. nih.govd-nb.info This powerful method involves feeding the producing organism with precursors that have been enriched with stable isotopes, such as ¹³C or ²H. nih.govbiorxiv.org By tracing the incorporation of these labels into the final natural product, researchers can identify the building blocks and intermediates of the pathway. nih.govnih.gov

For this compound, feeding experiments with isotopically labeled fatty acids or acetate (B1210297) could confirm their role as primary precursors via the polyketide pathway. d-nb.info Analyzing the distribution of the isotopic labels in the this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would provide detailed insights into the sequence of bond formations and rearrangements. nih.gov While specific isotopic labeling studies on this compound are not extensively reported in the provided context, this approach remains a fundamental tool for validating the proposed biosynthetic hypotheses, including the involvement of specific fatty acid derivatives and the mechanism of dimerization. nih.govresearchgate.net

Challenges in Biosynthetic Pathway Characterization of Marine Natural Products

Characterizing the biosynthetic pathways of marine natural products like this compound is fraught with significant challenges. nih.gov A primary obstacle is the difficulty in obtaining sufficient quantities of the compound and identifying the true producing organism. nih.govresearchgate.net this compound is isolated from a marine sponge, but it is often unclear whether the sponge itself or a symbiotic microorganism is the actual producer. frontiersin.orgnih.gov This uncertainty complicates genetic approaches to identify the biosynthetic gene clusters (BGCs) responsible for production. nih.gov

Furthermore, many marine microorganisms are difficult to culture in a laboratory setting, with estimates suggesting that less than 1% have been successfully cultivated. nih.gov Even when the producing organism can be cultured, the expression of the relevant biosynthetic genes may be silenced under laboratory conditions, leading to low or no production of the target compound. nih.govnih.gov The low natural abundance of many marine natural products also presents a major hurdle for detailed structural and biosynthetic studies. researchgate.netacs.org Overcoming these challenges often requires a combination of advanced techniques, including metagenomic analysis to identify BGCs from unculturable organisms, heterologous expression of these gene clusters in more tractable hosts, and sophisticated analytical methods for working with minute quantities of material. nih.govnih.gov

Pre Clinical Biological Activity Profiles of Manzamenone a

Anti-proliferative and Anti-leukemic Activities of Manzamenone A

In vitro Efficacy in Cancer Cell Lines

This compound, a dimeric fatty acid derivative isolated from the marine sponge Plakortis sp., has demonstrated notable biological activities. jst.go.jp Research has shown its potential as an anti-proliferative agent against various cancer cell lines. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively detailed in the provided results, related compounds and extracts from marine organisms have shown significant anti-proliferative effects. For instance, extracts from marine organisms like Pearsonothuria graeffei, Holothuria atra, and Aplysia dactylomela have been shown to inhibit the growth of HepG2, HCT-116, and MCF-7 cancer cells in a dose-dependent manner. nih.gov Similarly, other marine-derived compounds have exhibited anti-proliferative activity against various human cancer cell lines. mdpi.commdpi.com

Research Models for Anticancer Potential (e.g., P388 leukemia cells)

The P388 murine lymphocytic leukemia cell line is a frequently utilized model in cancer research to evaluate the anti-cancer properties of chemical compounds. cytion.comsemanticscholar.org While this compound was reported to be inactive against L1210 murine leukemia cells, a related compound, untenone A, which is considered a biosynthetic precursor to this compound, has shown inhibitory activity against the proliferation of L1210 leukemia cells. lookchem.comclockss.org The P388 cell line is known for its rapid proliferation and sensitivity to chemotherapeutic agents, making it a valuable initial screening tool for potential anti-cancer drugs. cytion.com

Enzymatic Inhibition by this compound

Inhibition of Mammalian DNA Polymerases Alpha and Beta

This compound has been identified as a potent inhibitor of mammalian DNA polymerases alpha and beta. lookchem.comnih.govresearchgate.net These enzymes play crucial roles in DNA replication and repair, respectively. The inhibitory action of this compound on these polymerases suggests a potential mechanism for its anti-proliferative effects. lookchem.com Studies on synthetic analogues of manzamenones have also revealed potent inhibition of both DNA polymerase alpha and beta. nih.gov The structure-activity relationship studies of related compounds like untenone A have indicated that specific chemical moieties are essential for this inhibitory activity. lookchem.com

Table 1: Inhibitory Activity of this compound and Related Compounds on DNA Polymerases

| Compound | DNA Polymerase α Inhibition | DNA Polymerase β Inhibition |

|---|---|---|

| This compound | Strong Inhibitor lookchem.com | Strong Inhibitor lookchem.com |

| Untenone A | Inhibitor lookchem.comnih.gov | Inhibitor lookchem.comnih.gov |

Inhibition of Human Terminal Deoxynucleotidyl Transferase (TdT)

In addition to its effects on DNA polymerases, this compound is a strong inhibitor of human terminal deoxynucleotidyl transferase (TdT). lookchem.comnih.govresearchgate.net TdT is a specialized DNA polymerase that plays a role in generating junctional diversity in immunoglobulin and T-cell receptor genes. wikipedia.org The inhibition of TdT by this compound further highlights its potential to interfere with nucleic acid metabolism. nih.govresearchgate.net Synthetic analogues of manzamenones have also demonstrated significant inhibitory activity against TdT. nih.gov

Table 2: Enzymatic Inhibition Profile of this compound

| Enzyme | Activity |

|---|---|

| Mammalian DNA Polymerase α | Inhibitor lookchem.comnih.govresearchgate.net |

| Mammalian DNA Polymerase β | Inhibitor lookchem.comnih.govresearchgate.net |

| Human Terminal Deoxynucleotidyl Transferase (TdT) | Inhibitor lookchem.comnih.govresearchgate.net |

Antimicrobial Properties of this compound and Related Analogues

While the primary focus of much of the research has been on its anti-cancer potential, some manzamenone analogues have also been investigated for their antimicrobial properties. For example, Manzamenones M and N have demonstrated some antimicrobial activity against E. coli, S. aureus, and Cryptococcus neoformans. rsc.org Another related compound, Manzamenone O, has shown antibacterial activity against Micrococcus luteus and antifungal activity against Aspergillus niger and Trichophyton mentagrophytes. jst.go.jpscirp.org However, Manzamenone L was found to be inactive. rsc.org The crude ethanol (B145695) extract of the sponge from which Plakortin was isolated, a related compound, showed growth inhibition of E. coli and Staphylococcus aureus. clockss.org

Antibacterial Activity

While specific studies focusing solely on the antibacterial activity of this compound against Micrococcus luteus are not extensively detailed in the provided search results, related compounds within the manzamenone family have shown such properties. For instance, Manzamenone O, a trimeric fatty acid derivative also isolated from the marine sponge Plakortis sp., demonstrated antibacterial activity against Micrococcus luteus. jst.go.jpacs.orgnih.gov This suggests that the manzamenone structural framework may be a source of antibacterial compounds.

Antifungal Activity

Similar to its antibacterial profile, the direct antifungal activity of this compound against Aspergillus niger and Trichophyton mentagrophytes is not explicitly documented in the available literature. However, Manzamenone O has exhibited antifungal properties against both Aspergillus niger and Trichophyton mentagrophytes. acs.orgnih.gov This indicates the potential for manzamenone derivatives to act as antifungal agents.

Antioxidant Effects of this compound and its Derivatives

Inhibition of Copper-induced Low-Density Lipoprotein Oxidation

This compound and its derivatives have been identified as inhibitors of copper-induced low-density lipoprotein (LDL) oxidation, a process implicated in the development of arteriosclerosis. researchgate.netnih.gov A study on manzamenones isolated from the tropical marine sponge Plakortis sp. revealed that these compounds exhibited an inhibitory effect against this form of oxidation. researchgate.net The oxidative modification of LDL is considered a significant factor in the pathogenesis of atherosclerosis. nih.gov

Research has shown that the binding of copper ions to LDL is a preliminary step for its oxidation. Antioxidants that can prevent this process may have anti-atherogenic potential. In experiments, various manzamenone derivatives were evaluated for their ability to inhibit copper-induced LDL oxidation. researchgate.net The natural manzamenones, including this compound, generally showed better inhibitory effects compared to their oxidized derivatives. researchgate.net

Table 1: Inhibitory Effects of Manzamenone Derivatives on Copper-Induced LDL Oxidation

| Compound | Description | Inhibitory Effect |

| This compound | Natural manzamenone | Exhibited inhibitory effect |

| 4³-O-methylthis compound | Natural manzamenone | Exhibited inhibitory effect |

| Oxidized Derivatives | Synthetic derivatives | Reduced inhibitory effect compared to natural compounds |

This table is based on findings that natural manzamenones showed better inhibitory effects against copper-induced LDL oxidation than their oxidized derivatives. researchgate.net

Mechanistic Insights into Antioxidant Action

The antioxidant mechanism of compounds like manzamenones often involves the donation of a hydrogen atom or an electron to neutralize free radicals. mdpi.comnih.gov While the specific molecular mechanism for this compound is not fully detailed, the antioxidant activity of many natural compounds is attributed to their ability to scavenge free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. nih.gov

Antioxidants can act through several pathways, including:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. mdpi.com

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron and then a proton to the radical. frontiersin.org

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant loses a proton, followed by an electron transfer. frontiersin.org

The presence of functional groups capable of donating hydrogen atoms, such as hydroxyl groups, is often crucial for the antioxidant activity of natural products. mdpi.com The effectiveness of these compounds can also be influenced by their ability to chelate metal ions involved in radical generation. nih.gov

Other Reported Pre-clinical Biological Activities of Manzamenones

Inhibition of T-cell Protein Tyrosine Phosphatase (for Manzamenones B and E)

Manzamenones B and E, isolated from the marine sponge Plakortis sp., have been identified as inhibitors of T-cell protein tyrosine phosphatase (TCPTP). nih.govresearchgate.net TCPTP is an enzyme that plays a role in various cellular processes, including immune responses and insulin (B600854) signaling. nih.govfrontiersin.org

In a screening of sponge metabolites, Manzamenones B and E were found to be relatively potent inhibitors of TCPTP. nih.gov Notably, their inhibitory activity against TCPTP was found to be four times more potent than their activity against the closely related enzyme, protein tyrosine phosphatase-1B (PTP1B). nih.govresearchgate.net This selectivity is significant as the high degree of similarity in the catalytic sites of PTPs makes finding selective inhibitors challenging. mdpi.com

The IC₅₀ values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were determined for these compounds. researchgate.net

Table 2: Inhibitory Activities of Manzamenones against Protein Tyrosine Phosphatases

| Compound | Target Enzyme | IC₅₀ (µM) |

| Manzamenone B | TCPTP | 2.5 |

| Manzamenone E | TCPTP | 3.2 |

| Manzamenone B | PTP1B | 10.8 |

| Manzamenone E | PTP1B | 13.5 |

This data is compiled from studies on the inhibitory effects of manzamenones on TCPTP and PTP1B. nih.govresearchgate.net

The study of these compounds may provide valuable insights for developing selective TCPTP inhibitors, which could serve as bioprobes for understanding TCPTP functions and as potential leads for new drugs. nih.gov

Neuroinflammatory Activity (for Manzamine A, a related compound)scirp.org

While research on the direct neuroinflammatory activity of this compound is not extensively available, studies on the related compound, Manzamine A, provide significant insights into the potential anti-neuroinflammatory properties of this class of molecules. Neuroinflammation is a localized immune response in the central nervous system and is considered a key factor in the progression of various neurodegenerative diseases. sygnaturediscovery.com

Manzamine A, a complex polycyclic alkaloid isolated from marine sponges, has demonstrated potent antineuroinflammatory activity. researchgate.netnih.gov This activity is particularly relevant for conditions where both infection and inflammation are present in the brain, such as cerebral malaria and cryptococcal meningitis. researchgate.netnih.gov The ability of Manzamine A to permeate the blood-brain barrier, as shown in in vitro models, further enhances its therapeutic potential for neurological disorders. nih.govacs.org

Studies involving Manzamine A and its analogues have investigated their effects on activated microglia, the primary immune cells of the brain. sygnaturediscovery.comnih.gov In experimental models using lipopolysaccharide (LPS) to stimulate microglia, certain Manzamine derivatives have shown the ability to inhibit the production of key inflammatory mediators. nih.govcsic.es

Key findings from the research on the anti-neuroinflammatory activity of Manzamine A and its derivatives include:

Inhibition of Inflammatory Mediators: Several manzamine analogues have been shown to potently inhibit the release of superoxide (B77818) anions (O₂⁻) and thromboxane (B8750289) B₂ (TXB₂) from activated rat neonatal microglia. acs.orgnih.gov For instance, compound 21b, a synthetic analogue, demonstrated significant inhibitory activity with IC₅₀ values of 0.03 μM for O₂⁻ and 0.11 μM for TXB₂. acs.orgnih.gov

Structure-Activity Relationship: Chemical modifications of the manzamine structure have revealed that certain functional groups are crucial for its anti-neuroinflammatory effects. nih.govnih.gov For example, N-alkylation products generally showed decreased activity in inhibiting O₂⁻ and TXB₂ generation. acs.orgnih.gov

Mechanism of Action: Docking studies suggest that Manzamine A may exert its effects by binding to glycogen (B147801) synthase kinase-3beta (GSK-3β), a key enzyme in inflammatory pathways. nih.gov

The data from these studies support the hypothesis that manzamine compounds could be promising leads for developing novel treatments for neuroinflammatory disorders like Alzheimer's disease and malaria. acs.orgnih.gov

Table 1: Anti-neuroinflammatory Activity of Manzamine A Analogues

| Compound | O₂⁻ Inhibition (IC₅₀, µM) | TXB₂ Inhibition (IC₅₀, µM) |

| 21b | 0.03 | 0.11 |

| 6g | >10 | >10 |

| 21a | 0.25 | 0.5 |

| 6d | 1.0 | 2.5 |

| Data sourced from studies on activated rat neonatal microglia. acs.orgnih.gov |

Mechanism of Action and Molecular Target Identification of Manzamenone a

Investigating the Molecular Basis of DNA Polymerase Inhibition

Manzamenone A has been identified as a potent inhibitor of DNA polymerase β. rsc.org DNA polymerases are critical enzymes responsible for DNA synthesis and repair. patsnap.comkhanacademy.org Inhibitors of these enzymes can halt DNA replication, a process vital for rapidly proliferating cells like cancer cells. patsnap.comontosight.ai The mechanism of inhibition often involves the inhibitor binding to the enzyme, thereby blocking its active site or inducing a conformational change that renders it inactive. patsnap.com

Research into synthetic analogues of manzamenones has shown that many of these compounds exhibit potent inhibition of both DNA polymerase α and β. nih.govresearchgate.net This suggests that the core structure of the manzamenone family is crucial for this inhibitory activity. The inhibition of DNA polymerase can occur through direct interaction with the enzyme, preventing it from carrying out its function in DNA replication and repair. d-nb.info Specifically, some inhibitors may bind to the DNA binding domain of the polymerase, preventing its association with the DNA template. biotech-asia.org

Exploration of Intracellular Signaling Pathways Modulated by this compound

Beyond its direct enzymatic inhibition, this compound and its related compounds can modulate various intracellular signaling pathways. nih.gov These pathways are complex networks that transmit signals from the cell surface to the nucleus, ultimately controlling cellular processes like growth, differentiation, and apoptosis. numberanalytics.compatnawomenscollege.inwiley-vch.de

Studies on several manzamenone compounds, including this compound, have revealed inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP). nih.govresearchgate.net TCPTP is a key regulator of several signaling pathways, including those involved in immune response and insulin (B600854) signaling. nih.govresearchgate.net The inhibition of TCPTP by manzamenones suggests a potential role for these compounds in modulating these critical cellular processes. nih.govresearchgate.net For instance, this compound displayed inhibitory activity against TCPTP, although it was less potent than some of its analogues like Manzamenone B and E. nih.gov The inhibition kinetics of Manzamenone B, a closely related compound, were found to be of a mixed type, indicating that it may interact with both the catalytic center and other sites on the enzyme. nih.gov This modulation of signaling pathways highlights a broader mechanism of action for this compound beyond simple enzyme inhibition.

Computational Approaches to Predict Protein-Ligand Interactions for Manzamenones

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules like this compound and their protein targets. numberanalytics.commdpi.comnih.gov These approaches can provide insights into the binding modes, affinities, and the structural basis of inhibition. nih.govnih.gov

Molecular docking studies can be used to predict how this compound fits into the active site of a target protein, such as DNA polymerase or TCPTP. d-nb.infonih.gov These simulations help in understanding the specific amino acid residues involved in the interaction and can guide the design of more potent and selective analogues. nih.gov For instance, computational analyses of other manzamenones have been performed to understand their stability and reactivity, providing a basis for predicting their interactions with biological macromolecules. scirp.org Furthermore, studies on similar natural products have successfully used docking to correlate theoretical binding energies with experimental biological activities. d-nb.info The use of these computational tools is integral to modern drug discovery for predicting protein-ligand interactions and elucidating mechanisms of action. core.ac.uk

Advanced Methodologies for Direct Target Identification (e.g., Affinity Chromatography)

Identifying the direct molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. nih.govresearchgate.net Affinity chromatography is a powerful biochemical technique used for this purpose. creative-biolabs.comnih.gov This method involves immobilizing the small molecule (the "bait") on a solid support and then passing a cell lysate over it. drughunter.com Proteins that bind to the small molecule are captured and can then be identified, often by mass spectrometry. iu.educhomixbio.com

Photo-affinity chromatography is an advanced variation of this technique that uses a photo-reactive group on the bait molecule. iu.edunih.gov Upon exposure to UV light, a covalent bond is formed between the bait and its binding partners, allowing for the capture of even weak or transient interactions. iu.edu While specific applications of affinity chromatography for this compound are not detailed in the provided results, this methodology remains a key strategy for the direct identification of targets for natural products. creative-biolabs.comrsc.org The general principle involves creating an affinity probe from the natural product to "fish" for its protein targets within a complex biological mixture. drughunter.com

Elucidation of Biological Pathways Affected by this compound

The biological effects of a compound are often the result of its impact on multiple interconnected biological pathways. scientificarchives.comnih.gov Understanding which pathways are affected by this compound provides a broader picture of its cellular mechanism of action. frontiersin.org

As discussed, this compound and its congeners are known to inhibit DNA polymerase and TCPTP. rsc.orgnih.gov The inhibition of DNA polymerase directly impacts the DNA replication and repair pathways, which are fundamental for cell survival and proliferation. khanacademy.org The modulation of TCPTP suggests an influence on signaling pathways that regulate cell growth, immune responses, and metabolism. nih.govresearchgate.netresearchgate.net For example, TCPTP is known to be involved in cytokine and insulin signaling. nih.gov Dysregulation of such signaling pathways is a hallmark of various diseases, including cancer and inflammatory disorders. scientificarchives.comscientificarchives.comunclineberger.org Therefore, by targeting these key enzymes, this compound can perturb these critical biological pathways, leading to its observed biological activities.

Structure Activity Relationship Sar Studies of Manzamenone a and Its Analogues

Impact of Structural Modifications on DNA Polymerase Inhibitory Activity

Research has demonstrated that Manzamenone A is an inhibitor of mammalian DNA polymerases, specifically DNA polymerase β (pol β). rsc.org Synthetic this compound has been found to inhibit not only DNA polymerases α and β but also human terminal deoxynucleotidyl transferase (TdT). lookchem.comnih.gov

SAR studies on untenone A, a closely related cyclopentenone derivative and a presumed biosynthetic precursor to this compound, provide significant insight into the structural requirements for DNA polymerase inhibition. lookchem.comnih.gov These studies have revealed that specific moieties are essential for the inhibitory action. The β-ketoester group, in particular, has been identified as a critical feature for the activity against these enzymes. lookchem.com

Modifications to the core structure of untenone A have led to significant changes in inhibitory potency and selectivity. For example, replacement of the methoxycarbonyl group with a hydrogen atom resulted in a complete loss of inhibitory activity against DNA polymerases α, β, and TdT. lookchem.com Furthermore, a saturated, deoxygenated derivative also showed no significant activity, highlighting the importance of the α,β-unsaturated system within the cyclopentenone ring. lookchem.com These findings strongly suggest that the core bicyclo[4.3.0]nonane skeleton of this compound, with its specific functional groups, is finely tuned for interaction with DNA polymerases. An array of novel synthetic analogues of manzamenones have been shown to be potent inhibitors of DNA polymerases alpha and beta. nih.gov

| Compound | Structural Modification | DNA Pol. α Inhibition (IC50, µM) | DNA Pol. β Inhibition (IC50, µM) | TdT Inhibition (IC50, µM) |

|---|---|---|---|---|

| Untenone A (1) | Parent Compound | 25 | >200 | 100 |

| This compound (2) | Related Compound | 78 | 78 | 78 |

| Methoxymethyl-protected untenone (12) | Protection of hydroxyl group | 100 | 100 | 100 |

| Hydroxy ketone (14) | Replacement of methoxycarbonyl with H | >200 | >200 | >200 |

| Saturated deoxygenated derivative (16) | Saturation of double bond, deoxygenation | >200 | >200 | >200 |

Influence of Alkyl Chain Lengths and Functional Groups on Biological Efficacy

The manzamenone structure is characterized by the presence of long alkyl chains, typically hexadecanyl (C16) chains. nih.gov The length and nature of these lipid chains are known to influence the biological efficacy of many natural products, often by affecting their lipophilicity and ability to interact with or traverse cellular membranes. edx.orgnih.gov In the manzamenone series, these chains are considered important for anchoring the molecule to its biological target.

The functional groups attached to the carbocyclic core also play a pivotal role in defining the biological activity profile. This compound possesses a carboxylic acid at the C5 position. researchgate.net Esterification of this group, as seen in Manzamenone C (ethyl ester) and Manzamenone F (n-butyl ester), modifies the compound's polarity and can alter its biological activity. researchgate.netclockss.org For instance, while this compound is noted for its DNA polymerase inhibition, other derivatives like Manzamenones M and N, which feature different arrangements of carboxylic acid and methyl ester groups, exhibit antimicrobial activity against bacteria and fungi. nih.gov This suggests that modifications to the functional groups can shift the therapeutic potential from anticancer to antimicrobial. Furthermore, various derivatives created through oxidation or reaction with amines have shown antioxidant properties. researchgate.net

Stereochemical Requirements for this compound Bioactivity

The stereochemistry of this compound is a critical determinant of its structure and, by extension, its biological activity. The molecule contains several chiral centers, leading to the possibility of multiple stereoisomers. Initial structural elucidation was later revised following a biomimetic synthesis. rsc.org

This synthetic work demonstrated that the relative stereochemistry of the naturally occurring this compound was different from what was first proposed. rsc.orgclockss.org The synthesis of a racemic compound whose spectral data perfectly matched that of natural this compound led to a stereochemical reassignment at positions C2 and C5 of the bicyclo[4.3.0]nonane core. rsc.org The structures of Manzamenone C and F were subsequently revised based on this finding. rsc.org This highlights that a specific three-dimensional arrangement of the atoms is required for bioactivity. The precise orientation of the alkyl chains and functional groups relative to the bicyclic core is likely essential for the molecule to fit into the active site of its target enzyme, such as DNA polymerase β.

Comparative SAR with Related Manzamenone Derivatives (e.g., Manzamenones C, F, G, H, J, K, L, M, N, O)

The Plakortis sponges produce a wide variety of Manzamenone derivatives, each with unique structural variations that lead to differing biological activities. rsc.orgscirp.org Comparing these natural analogues provides a powerful tool for understanding the SAR of this chemical class.

Manzamenones A, B, C, D, E, F, H : These compounds share the same bicyclo[4.3.0]nonane skeleton. researchgate.net Manzamenone B is an epimer of this compound at the C5 position. researchgate.net Manzamenones C, F, and H are derivatives of the C5 carboxylic acid of this compound, being the ethyl ester, n-butyl ester, and an N-(4-ethylamine phenol) amide, respectively. researchgate.net While this compound inhibits DNA polymerase β, Manzamenones B and E are reported to be inhibitors of T-cell protein tyrosine phosphatase. rsc.org

Manzamenones L, M, N : This group is characterized by a tetrahydroindenone core with three carboxy groups and two hexadecanyl chains. nih.gov Manzamenones M and N were found to have antimicrobial activity against E. coli, S. aureus, and Cryptococcus neoformans, whereas Manzamenone L was inactive. nih.govrsc.org

Manzamenone O : This compound is structurally distinct, existing as a trimeric fatty acid derivative. nih.govacs.org It possesses a novel skeleton and exhibits antimicrobial activity against Micrococcus luteus and antifungal properties against Aspergillus niger and Trichophyton mentagrophytes. scirp.orgnih.gov

Other Derivatives : Manzamenone G has an unusual carbon skeleton, while Manzamenones J and K also feature structural variations. rsc.orgscirp.org

| Compound | Key Structural Features | Reported Biological Activity |

|---|---|---|

| This compound | Bicyclo[4.3.0]nonane core, C5-carboxylic acid | Inhibitor of DNA polymerase β |

| Manzamenone C | C5-ethyl ester of this compound | Structural analogue |

| Manzamenone F | C5-n-butyl ester of this compound | Structural analogue |

| Manzamenone H | C5-amide derivative of this compound | Structural analogue |

| Manzamenone L | Tetrahydroindenone core, three methyl ester groups | Inactive (antimicrobial tests) |

| Manzamenone M | Analogue of L with a C5-carboxylic acid | Antimicrobial activity |

| Manzamenone N | Analogue of L with additional unsaturation | Antimicrobial activity |

| Manzamenone O | Trimeric fatty acid derivative | Antimicrobial and antifungal activity |

Development and Research on Manzamenone a Analogues and Derivatives

Design Principles for Novel Manzamenone A Analogues

The design of novel analogues of this compound is primarily guided by the principles of medicinal chemistry, focusing on modifying the parent molecule to enhance biological activity, selectivity, and pharmacokinetic properties. bbau.ac.indrugdesign.org The core scaffold of this compound, a bicyclo[4.3.0]nonane skeleton, serves as the foundation for these modifications. scirp.orgscirp.org

Key design strategies for this compound analogues involve:

Functional Group Modification: A primary strategy involves the chemical modification of the reactive functional groups on the this compound scaffold. Research has shown that derivatives can be created by altering the carboxylic acid function at the C-5 position. scirp.org This has led to the generation of various ester and amide derivatives.

Structure-Activity Relationship (SAR) Exploration: By creating a library of analogues with systematic structural changes, researchers can probe the SAR. For instance, this compound and B are epimers, differing only in the stereochemistry at the C-5 carbon, which allows for studying the spatial requirements for biological activity. scirp.org Derivatives like Manzamenone C (ethyl ester), Manzamenone D (amide), and Manzamenone F (n-butyl ester) are designed to understand how lipophilicity and hydrogen bonding potential at the C-5 position influence efficacy. scirp.org

Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar physical or chemical properties to improve the molecule's interaction with its biological target. slideshare.net In the context of this compound, the carboxylic acid could be replaced with other acidic functional groups to fine-tune its properties.

Analogue Design for Target Interaction: Analogues are designed to optimize interactions with specific biological targets. While the exact mechanism of this compound is a subject of ongoing research, its analogues are often tested for antimalarial properties, suggesting that design principles are geared towards enhancing this activity. scirp.orgsciencepublishinggroup.com

The table below details some of the naturally occurring analogues of this compound, which exemplify these design principles through natural diversification.

| Compound | Structural Modification from this compound | Design Principle Illustrated |

|---|---|---|

| Manzamenone B | Epimer at C-5 position | SAR Exploration (Stereochemistry) |

| Manzamenone C | Ethyl ester at C-5 | Functional Group Modification (Esterification) |

| Manzamenone D | Amide at C-5 | Functional Group Modification (Amidation) |

| Manzamenone E | N-valinyl group at C-5 | Functional Group Modification (Amide Coupling) |

| Manzamenone H | 4-ethylamine phenol (B47542) group at C-5 | Functional Group Modification (Amide Coupling) |

| Manzamenone L | Methyl ester at C-2, C-5, and C-8; Hydroxyl at C-1 | Multiple Functional Group Modifications |

Synthesis and Biological Evaluation of Simplified this compound Scaffolds

The synthesis of complex natural products like this compound is often challenging. Therefore, the synthesis of simplified analogues is a crucial strategy to create more synthetically accessible compounds for biological evaluation. nih.govrsc.org This approach allows for the identification of the core structural components (the pharmacophore) responsible for the biological activity while removing synthetically complex, non-essential features.

While specific research on simplified this compound scaffolds is limited, the synthesis of various analogues serves a similar purpose by modifying the existing scaffold to evaluate biological activity. nih.gov For example, a study focused on creating synthetic analogues of manzamenones to test their ability to inhibit DNA polymerase β. acs.org This involves a function-oriented approach where the scaffold is modified, and the resulting compounds are evaluated for a specific biological effect. scirp.orgmdpi.com

The general process involves:

Scaffold Identification: Identifying the core bicyclo[4.3.0]nonane skeleton as the key scaffold.

Strategic Simplification/Modification: Designing analogues that retain the core ring system but feature more accessible side chains or functional groups. This often involves replacing the complex fatty acid-derived portions with simpler chemical moieties.

Chemical Synthesis: Executing a multi-step chemical synthesis to build the designed analogues.

Biological Evaluation: Screening the synthesized compounds in various biological assays, such as cytotoxicity assays against cancer cell lines or antimicrobial assays. nih.gov For instance, evaluating the cytotoxicity of indole- and fatty acid-based benzimidazoles revealed that many compounds induced cell death in a concentration-dependent manner. nih.gov

The table below conceptualizes findings from the evaluation of structurally diverse scaffolds inspired by natural products.

| Scaffold Type | Modification Strategy | Observed Biological Activity | Reference Principle |

|---|---|---|---|

| Benzimidazole Scaffolds | Derived from indole (B1671886) and fatty acids | Potent cytotoxicity against cancer cell lines (HepG2, HeLa, A549) | nih.gov |

| 4-Thioflavonols | Substitution with halogen and methoxy (B1213986) groups | Significant antibacterial activity | scirp.org |

| Aza-Acridine Scaffolds | Amino-substitution | In vitro anticancer properties | mdpi.com |

| 5,6,7,8-tetrahydropteridines | Scaffold-hopping approach | Potential as anti-inflammatory compounds | uq.edu.au |

Exploration of Hybrid Molecules Incorporating this compound Substructures

The creation of hybrid molecules is an innovative strategy in drug discovery where two or more pharmacophores are covalently linked to create a single molecule with potentially enhanced or novel biological activities. benthamscience.com This approach is particularly useful for targeting multifactorial diseases. benthamscience.com

To date, there is no specific published research on hybrid molecules incorporating the this compound substructure. However, this remains a promising and unexplored avenue for future research. A hypothetical hybrid molecule could be designed by linking the this compound scaffold to another molecule to achieve a specific therapeutic goal. drugdesign.org

Potential design concepts for this compound hybrids include:

Dual-Action Antimalarials: Combining the this compound core with another known antimalarial agent (e.g., a quinoline-based compound) could create a hybrid that acts on multiple targets within the malaria parasite, potentially overcoming drug resistance.

Enhanced Targeting: Linking this compound to a molecule that targets specific cells or tissues could improve its therapeutic index and reduce off-target effects.

Improved Pharmacokinetics: Hybridization can be used to modify the physicochemical properties of this compound, such as its solubility or metabolic stability.

The table below illustrates some conceptual designs for hybrid molecules based on general principles. drugdesign.orgbenthamscience.com

| Hybrid Concept | This compound Substructure | Linked Pharmacophore | Potential Therapeutic Goal |

|---|---|---|---|

| Antimalarial Hybrid | Bicyclo[4.3.0]nonane core | Artemisinin or Quinine fragment | Overcome resistance, dual mechanism of action |

| Anticancer Hybrid | Full Manzamenone scaffold | A known DNA intercalator or kinase inhibitor | Synergistic cytotoxicity, targeted cancer therapy |

| Solubility-Enhanced Hybrid | This compound | A hydrophilic moiety (e.g., polyethylene (B3416737) glycol) | Improved bioavailability and formulation |

Chemoenzymatic and Semisynthetic Approaches to this compound Derivatives

Chemoenzymatic and semisynthetic strategies offer powerful tools for the derivatization of complex natural products like this compound. monash.edu These methods combine the versatility of chemical synthesis with the high selectivity of enzymatic catalysis. d-nb.infonih.gov

Semisynthetic Approaches Semisynthesis involves using the natural product as a starting material for chemical modifications. This is a practical way to generate a variety of derivatives without having to perform a total synthesis of the complex core structure. nih.govbeilstein-journals.org Several known Manzamenone analogues, such as Manzamenones C, D, and F, can be considered products of a semisynthetic pathway starting from this compound, where the carboxylic acid is converted to various esters and amides. scirp.orgbeilstein-journals.org For example, the semisynthesis of derivatives of the natural product massarilactone D was achieved through acylation to enhance its biological activities. beilstein-journals.org Similarly, magnolol (B1675913) was used as a precursor to synthesize Mannich base derivatives with improved anticancer activity. nih.gov

Chemoenzymatic Approaches Chemoenzymatic synthesis utilizes enzymes to perform specific chemical transformations on a substrate. d-nb.info This approach is valued for its high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. nih.gov While there are no specific reports on the chemoenzymatic synthesis of this compound derivatives, this strategy holds significant potential. For example, lipases could be used for the selective esterification or hydrolysis of the ester groups in Manzamenone analogues. d-nb.info The use of enzymes could provide efficient access to enantiomerically pure derivatives for more precise SAR studies. nih.gov Research on other natural products has demonstrated the power of this approach, such as the use of lyases to prepare sialic acid derivatives and P450 monooxygenases for the functionalization of camptothecin. d-nb.infonih.gov

The following table compares the potential applications of these two methods for creating this compound derivatives.

| Approach | Description | Potential Application to this compound | Advantages |

|---|---|---|---|

| Semisynthesis | Chemical modification of the isolated natural product. beilstein-journals.org | Esterification, amidation, or oxidation of this compound's functional groups. | Avoids complex total synthesis of the core; allows for rapid generation of diverse analogues. nih.gov |

| Chemoenzymatic Synthesis | Use of enzymes for specific chemical transformations. d-nb.info | Enzyme-catalyzed (e.g., lipase) esterification or amidation for high selectivity. | High regio- and stereoselectivity; mild reaction conditions; environmentally friendly. monash.edu |

Future Research Directions and Academic Perspectives on Manzamenone a

Advanced Mechanistic Elucidation of Biological Activities

While initial studies have identified Manzamenone A as a potent inhibitor of DNA polymerase β, the precise molecular interactions and the broader impact on cellular pathways remain largely unexplored. rsc.orglookchem.com Future research should focus on a more detailed mechanistic elucidation of its biological activities. This includes identifying the specific binding site on DNA polymerase β and understanding how this interaction leads to enzyme inhibition.

Advanced biochemical and molecular biology techniques could be employed to investigate the effects of this compound on other DNA polymerases and related enzymes involved in DNA replication and repair. lookchem.com Furthermore, exploring its influence on downstream signaling cascades and cellular processes such as cell cycle progression and apoptosis will be crucial to fully comprehend its mode of action. Unraveling these intricate mechanisms will not only provide a more complete picture of this compound's biological function but may also reveal new therapeutic targets.

Application of Modern Chemical Biology Tools for Target Validation

The identification of direct molecular targets is a critical step in validating the therapeutic potential of any bioactive compound. For this compound, modern chemical biology tools offer powerful strategies for target identification and validation. The development of photoaffinity probes or biotinylated derivatives of this compound would enable researchers to "fish out" its binding partners from cell lysates. Subsequent identification of these proteins using mass spectrometry can provide a comprehensive profile of its molecular targets.

Furthermore, techniques such as thermal shift assays and surface plasmon resonance can be utilized to confirm and quantify the binding affinity of this compound to its identified targets. These approaches, combined with genetic techniques like siRNA or CRISPR/Cas9 to modulate the expression of putative target proteins, will be instrumental in validating their role in mediating the biological effects of this compound.

Sustainable Sourcing and Production for Academic Research

The limited availability of this compound from its natural marine source presents a significant bottleneck for extensive research. Marine sponges often produce these complex molecules in minute quantities, making their isolation a challenging and environmentally taxing process. Therefore, developing sustainable methods for its production is a high priority.

One promising avenue is total synthesis. Several research groups have reported the synthesis of this compound, often inspired by plausible biogenetic pathways. researchgate.netliverpool.ac.uk Further refinement of these synthetic routes to improve yield and scalability is essential for providing sufficient material for in-depth biological studies. researchgate.net A key step in some synthetic approaches involves the "one-pot" conversion of untenone A to this compound through a sequence of dehydration, Diels-Alder dimerization, and retro-Dieckmann reactions. researchgate.netresearchgate.net

Table 1: Synthetic Approaches to this compound and Related Compounds

| Precursor/Key Intermediate | Key Reaction Step | Resulting Compound(s) | Reference(s) |

|---|---|---|---|

| Untenone A | Dehydration, Diels-Alder dimerization, retro-Dieckmann reaction | This compound, C, and F | researchgate.net |

| 2-furanacetonitrile | Multi-step synthesis | (±)-Untenone A, (±)-Manzamenones A, C, and F | researchgate.net |

Exploring Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of this compound is believed to involve the dimerization of a precursor molecule, untenone A. rsc.orgresearchgate.net However, the specific enzymes and the complete biosynthetic pathway leading to the formation of these complex structures in marine sponges are yet to be fully elucidated. Initial speculation suggested a hetero-bimolecular [4+2] cycloaddition, while later postulates pointed towards a homodimerization of untenone A. rsc.org

Future research efforts could focus on identifying the gene clusters responsible for this compound biosynthesis in Plakortis sponges. Advances in genome sequencing and bioinformatics can facilitate the discovery of these clusters. Once identified, the heterologous expression of these genes in a more tractable host organism, such as bacteria or yeast, could enable the characterization of the individual biosynthetic enzymes and the reconstitution of the entire pathway. This would not only provide fundamental insights into the biosynthesis of this unique class of molecules but also open up possibilities for biotechnological production.

Computational Chemistry and In Silico Modeling for this compound Research

Computational chemistry and in silico modeling have emerged as invaluable tools in natural product research. researchgate.netscirp.org In the context of this compound, these methods can be applied to gain a deeper understanding of its structure-activity relationships. Molecular docking studies can be used to predict the binding mode of this compound to its target proteins, such as DNA polymerase β, and to identify key amino acid residues involved in the interaction. scirp.org

Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT) and the ONIOM method, can be employed to analyze the molecular properties of this compound and its analogues. researchgate.netscirp.orgscirp.org These calculations can provide insights into their stability, reactivity, and electrostatic potential, which can help in rationalizing their biological activities and in designing new derivatives with improved properties. researchgate.netscirp.org Such in silico approaches can guide synthetic efforts by prioritizing the synthesis of analogues with a higher probability of enhanced activity. scirp.org

Table 2: Computational Methods Applied to Manzamenone Research

| Computational Method | Application | Key Findings/Insights | Reference(s) |

|---|---|---|---|

| ONIOM (B3LYP/6-311++G(d, p): AM1) | Analysis of stability and reactivity | Formation reactions are spontaneous and exothermic. | scirp.org |

| DFT (B3LYP/6-311++G(d, p)) | Calculation of thermodynamic properties | Determination of enthalpies, entropies, and free enthalpies of formation. | scirp.org |

Development of Advanced Pre-clinical Models for Efficacy Studies

To translate the promising in vitro findings of this compound into potential therapeutic applications, the development and use of advanced pre-clinical models for efficacy studies are essential. While initial studies have demonstrated its activity against cancer cell lines, its in vivo efficacy and tolerability remain to be established.

Q & A

Q. What experimental methodologies are recommended for synthesizing Manzamenone A and validating its structural configuration?

this compound’s synthesis involves biomimetic dimerization of untenone A (a precursor) under controlled dehydration and [4+2] cycloaddition conditions . Structural validation requires X-ray crystallography and advanced NMR techniques (e.g., ROESY correlations) to resolve stereochemical ambiguities, particularly at C2 and C5 positions, which were historically misassigned . Comparative spectral analysis with synthetic analogs (e.g., Manzamenones C, F) is critical for confirmation.

Q. How can researchers assess the thermodynamic stability of this compound in aqueous environments?

Stability analysis employs density functional theory (DFT) at the B3LYP/6-31++G(d,p) level to optimize non-complexed and hydrated structures. Key metrics include Gibbs free energy changes (ΔG) and intramolecular stabilization energies derived from Natural Bond Orbital (NBO) analysis. For example, hydration of this compound alters σ(C8-C9)→σ*(C7-C8) interactions, increasing stabilization by 0.10 kcal mol⁻¹ .

Q. What spectroscopic techniques are essential for differentiating this compound from its epimers and derivatives?

High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) are indispensable. For instance, Manzamenone B (an epimer) differs only at C5 configuration, detectable via NOE effects in ROESY spectra. Derivatives like Manzamenones E and H require IR spectroscopy to identify functional group replacements (e.g., N-valinyl or 4-ethylamine phenol substitutions) .

Advanced Research Questions

Q. How do hydration effects on this compound’s intramolecular interactions compare to antimalarial drugs like Artemisinin and Quinine?

ONIOM hybrid calculations (B3LYP/AM1) reveal that this compound’s hydration behavior aligns with Quinine in terms of σ→σ* donor-acceptor stabilization patterns, whereas derivatives like Manzamenones C and D mimic Artemisinin’s destabilization trends . For example, hydration of this compound increases σ(C7-O23)→σ*(C7-C8) stabilization by 0.06 kcal mol⁻¹, contrasting with Artemisinin’s destabilization of analogous interactions .

Q. What computational strategies resolve contradictions in stabilization energy data across Manzamenone derivatives?

Contradictions arise from variable functional group substitutions (e.g., ester vs. amide groups at position 5). A tiered approach is recommended:

- Step 1: Re-optimize structures using ONIOM partitioning to isolate "model systems" (e.g., ester regions) from bulk effects .

- Step 2: Apply second-order perturbation theory to Fock matrices, comparing non-complexed vs. hydrated states. For example, Manzamenone K shows a net stabilization of 1.40 kcal mol⁻¹ post-hydration, while Manzamenone E loses 0.76 kcal mol⁻¹ .

- Step 3: Validate with electrostatic potential (ESP) maps to identify electron-deficient regions influencing reactivity .

Q. How can researchers design experiments to probe this compound’s reactivity parameters (e.g., chemical potential, electronegativity)?

Reactivity is quantified via DFT-derived parameters:

- Chemical potential (µ): Calculated as -χ (electronegativity), where χ = (IP + EA)/2 (IP = ionization potential, EA = electron affinity) .

- Electrostatic potential surfaces: Generated at B3LYP/6-31++G(d,p) to map nucleophilic/electrophilic sites. For instance, this compound’s carbonyl groups exhibit negative ESP values (-0.12 e⁻/Ų), indicating nucleophilic attack susceptibility . Experimental validation involves kinetic studies (e.g., nucleophilic substitution rates with thiols or amines).

Data Analysis and Interpretation

Q. What statistical tools are appropriate for analyzing contradictions in this compound’s interaction data?

- Multivariate regression to correlate substituent effects (e.g., ester chain length) with stabilization energies.

- Error analysis: Calculate standard deviations in NBO stabilization energies (e.g., ±0.05 kcal mol⁻¹) to distinguish experimental noise from genuine trends .

- Comparative benchmarking: Use Artemisinin and Quinine as controls to normalize hydration-induced energy shifts .

Q. How should researchers address discrepancies between computational predictions and experimental observations for this compound?

- Reassess basis sets: Upgrade from 6-31++G(d,p) to 6-311++G(d,p) for improved accuracy in van der Waals interactions .

- Solvent effects: Incorporate polarizable continuum models (PCM) in DFT calculations to simulate aqueous environments more realistically .

- Cross-validate with spectroscopic data (e.g., FTIR peak shifts in hydrated vs. anhydrous samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.